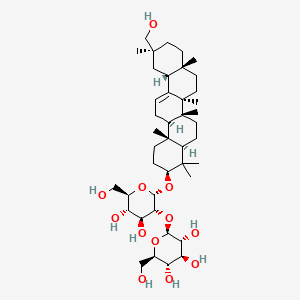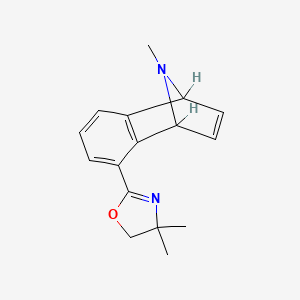
Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- is a chemical compound with the molecular formula C17H24FN and a molecular weight of 261.38 g/mol It is a derivative of piperidine and contains a fluorophenyl group attached to a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- typically involves the reaction of piperidine with 1-(3-fluorophenyl)cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications .
化学反応の分析
Types of Reactions
Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives .
科学的研究の応用
Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds to Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- include other piperidine derivatives and fluorophenyl-substituted compounds. Examples include:
- Piperidine, 1-(1-(4-fluorophenyl)cyclohexyl)
- Piperidine, 1-(1-(2-fluorophenyl)cyclohexyl)
- Piperidine, 1-(1-(3-chlorophenyl)cyclohexyl)
Uniqueness
What sets Piperidine, 1-(1-(3-fluorophenyl)cyclohexyl)- apart from similar compounds is its specific fluorophenyl substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
89156-99-0 |
|---|---|
分子式 |
C17H24FN |
分子量 |
261.38 g/mol |
IUPAC名 |
1-[1-(3-fluorophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24FN/c18-16-9-7-8-15(14-16)17(10-3-1-4-11-17)19-12-5-2-6-13-19/h7-9,14H,1-6,10-13H2 |
InChIキー |
PFPLGKFWWBXTNP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC(=CC=C2)F)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)








![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)




